Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

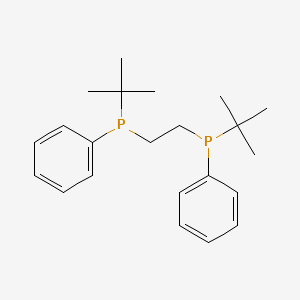

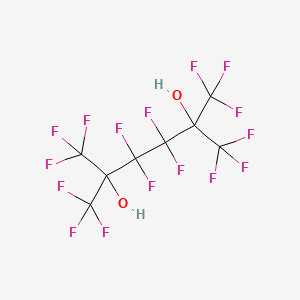

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィン: は、分子式がC26H24P2の化学化合物です。これは、配位化学および触媒作用において一般的に使用されるホスフィン配位子の種類です。この化合物は、エタン骨格に結合した2つのホスフィン基の存在を特徴としており、各ホスフィン基はさらにフェニル基とtert-ブチル基で置換されています。この構造は、化合物に独自の化学的性質を付与し、さまざまな科学的および産業的用途において価値のあるものとなっています。

準備方法

合成ルートおよび反応条件

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンの合成は、通常、1,2-ジブロモエタンとリチウムジフェニルホスフィドの反応によって行われます。反応は、ホスフィン基の酸化を防ぐために、窒素またはアルゴンなどの不活性雰囲気下で行われます。一般的な反応スキームを以下に示します。

BrCH2CH2Br+2LiPPh2→Ph2PCH2CH2PPh2+2LiBr

工業生産方法

工業的な環境では、この化合物の製造には、同様の合成ルートが用いられますが、規模が大きくなります。反応条件は、生成物の高収率と高純度を確保するために最適化されます。自動反応器と連続フローシステムを使用すると、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンは、次のようなさまざまな種類の化学反応を起こします。

酸化: ホスフィン基は、ホスフィンオキシドを形成するために酸化することができます。

置換: フェニル基とtert-ブチル基は、適切な試薬を用いて置換反応を受けることができます。

配位: この化合物は、遷移金属と配位して、金属-ホスフィン錯体を形成することができます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)や酸素(O2)などがあります。

置換: ハロゲン(例えば、臭素、塩素)や有機金属化合物などの試薬を使用することができます。

配位: パラジウム、白金、ロジウムなどの遷移金属は、配位反応で一般的に使用されます。

主な生成物

ホスフィンオキシド: ホスフィン基の酸化によって形成されます。

置換誘導体: 置換反応によって形成されます。

金属-ホスフィン錯体: 遷移金属との配位によって形成されます。

科学研究への応用

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンは、科学研究において幅広い用途を持ち、次のような用途があります。

化学: 特に鈴木-宮浦反応やヘック反応などのクロスカップリング反応において、均一系触媒における配位子として使用されます。

生物学: 生物活性化合物の合成や生化学研究におけるプローブとして使用されます。

医学: 薬物送達システムにおける潜在的な用途や医薬品製剤における成分として研究されています。

産業: ファインケミカル、ポリマー、材料科学の製造に使用されます。

科学的研究の応用

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fine chemicals, polymers, and materials science.

作用機序

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンの作用機序は、主に配位化学における配位子としての役割に関係しています。ホスフィン基は、遷移金属に電子密度を寄与して、安定な錯体を形成することができます。これらの金属-ホスフィン錯体は、水素化、カルボニル化、クロスカップリングなどの反応を促進して、さまざまな触媒サイクルに参加することができます。関与する分子標的と経路は、使用される特定の金属と反応条件によって異なります。

類似化合物の比較

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンは、次のような他の類似のホスフィン配位子と比較することができます。

トリフェニルホスフィン(PPh3): リン原子に3つのフェニル基が結合した、広く使用されているホスフィン配位子です。

1,2-ビス(ジフェニルホスフィノ)エタン(dppe): 問題の化合物と似ていますが、tert-ブチル基がありません。

トリス(tert-ブチル)ホスフィン(P(t-Bu)3): リン原子に3つのtert-ブチル基が結合しています。

1,2-エタンジイルビス[(1,1-ジメチルエチル)フェニル]-ホスフィンの独自性は、フェニル基とtert-ブチル基の組み合わせにあり、これらは立体および電子的性質のバランスを提供し、さまざまな触媒用途において汎用性の高い配位子となっています。

類似化合物との比較

Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] can be compared with other similar phosphine ligands, such as:

Triphenylphosphine (PPh3): A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.

1,2-Bis(diphenylphosphino)ethane (dppe): Similar to the compound but lacks the tert-butyl groups.

Tris(tert-butyl)phosphine (P(t-Bu)3): Contains three tert-butyl groups attached to the phosphorus atom.

The uniqueness of Phosphine, 1,2-ethanediylbis[(1,1-dimethylethyl)phenyl-] lies in its combination of phenyl and tert-butyl groups, which provide a balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.

特性

CAS番号 |

144313-32-6 |

|---|---|

分子式 |

C22H32P2 |

分子量 |

358.4 g/mol |

IUPAC名 |

tert-butyl-[2-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |

InChI |

InChI=1S/C22H32P2/c1-21(2,3)23(19-13-9-7-10-14-19)17-18-24(22(4,5)6)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |

InChIキー |

QCGQZQVMBJGWNL-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)P(CCP(C1=CC=CC=C1)C(C)(C)C)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)

![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)